molecular formula C16H17NO B14188288 2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol CAS No. 922191-48-8

2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol

Cat. No.: B14188288
CAS No.: 922191-48-8
M. Wt: 239.31 g/mol
InChI Key: HFGLRJHLEQAORB-CQSZACIVSA-N
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Description

2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol is an organic compound that features both phenol and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol typically involves the reaction of (1R)-1-phenylbut-3-en-1-amine with a phenol derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with the amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .

Mechanism of Action

The mechanism of action of 2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the amine group can act as a nucleophile. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Properties

CAS No.

922191-48-8

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-[[(1R)-1-phenylbut-3-enyl]amino]phenol

InChI

InChI=1S/C16H17NO/c1-2-8-14(13-9-4-3-5-10-13)17-15-11-6-7-12-16(15)18/h2-7,9-12,14,17-18H,1,8H2/t14-/m1/s1

InChI Key

HFGLRJHLEQAORB-CQSZACIVSA-N

Isomeric SMILES

C=CC[C@H](C1=CC=CC=C1)NC2=CC=CC=C2O

Canonical SMILES

C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2O

Origin of Product

United States

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